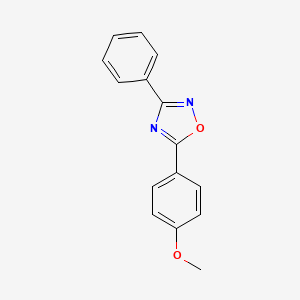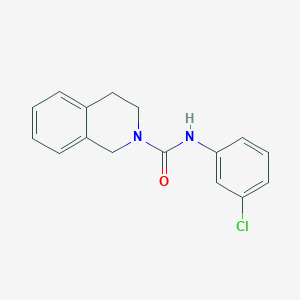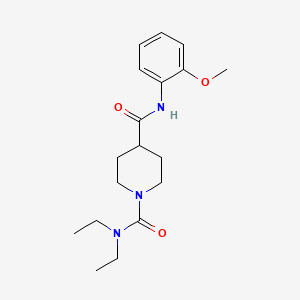![molecular formula C23H25BrN2O5 B5311871 N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine, commonly known as BML-277, is a small molecule inhibitor that targets the enzyme leucyl-tRNA synthetase (LRS). LRS is an essential enzyme in protein synthesis, and BML-277 has been found to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
BML-277 targets N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine, an essential enzyme in protein synthesis. N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine is responsible for attaching the amino acid leucine to its corresponding tRNA molecule, which is necessary for the production of proteins. BML-277 binds to N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine and inhibits its activity, leading to the disruption of protein synthesis. This disruption activates the UPR, which triggers cell death.
Biochemical and Physiological Effects:
BML-277 has been found to have significant biochemical and physiological effects. In cancer, BML-277 has been shown to inhibit the growth of cancer cells and induce cell death. In addition, BML-277 has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. BML-277 has also been found to have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BML-277 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows researchers to study the effects of BML-277 on different cell types and in different disease models. However, one limitation is that BML-277 is not specific to N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine and can also inhibit the activity of other aminoacyl-tRNA synthetases. This can lead to off-target effects and limit the specificity of BML-277.
Future Directions
There are several future directions for the study of BML-277. One direction is to further investigate the potential therapeutic applications of BML-277 in cancer and other diseases. This could involve testing BML-277 in different cancer cell lines and disease models to determine its efficacy and specificity. Another direction is to develop more specific inhibitors of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine that do not have off-target effects. This could involve modifying the structure of BML-277 or developing new compounds that target N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine more specifically. Finally, further research is needed to determine the safety and toxicity of BML-277 in humans, which is necessary for its potential use as a therapeutic agent.
Synthesis Methods
BML-277 is a synthetic compound that was first described by researchers at the University of California, San Francisco in 2003. The synthesis of BML-277 involves the condensation of 4-bromophenylacetic acid with 2-methoxybenzoyl chloride to form the intermediate 2-(4-bromophenyl)-2-methoxyacetyl chloride. This intermediate is then reacted with N-acetyl-L-leucine to form the final product, BML-277.
Scientific Research Applications
BML-277 has been found to have potential therapeutic applications in cancer and other diseases. In cancer, BML-277 has been shown to inhibit the growth of cancer cells by disrupting protein synthesis. This disruption leads to the activation of the unfolded protein response (UPR), which triggers cell death. BML-277 has also been found to have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative diseases.
properties
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O5/c1-14(2)12-19(23(29)30)26-22(28)18(13-15-8-10-16(24)11-9-15)25-21(27)17-6-4-5-7-20(17)31-3/h4-11,13-14,19H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJJXXSKPAHAGV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5311789.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)


![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)


![7-(2,3-difluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5311885.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5311893.png)